molecular formula C9H7BrClF B1302585 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene CAS No. 842140-30-1

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene

Cat. No.: B1302585
CAS No.: 842140-30-1
M. Wt: 249.51 g/mol
InChI Key: COBWEXHPBWYOAF-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is a useful research compound. Its molecular formula is C9H7BrClF and its molecular weight is 249.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBWEXHPBWYOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373610
Record name 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene
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Molecular Weight

249.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-30-1
Record name 4-(2-Bromo-2-propen-1-yl)-1-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID50373610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Applications of 2-Bromo-1-propene Derivatives with Halogenated Aryl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Halogenated Aryl-Alkene Scaffolds

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of halogen atoms into molecular frameworks has become a cornerstone of rational design. Halogenated aromatic and heteroaromatic moieties are prevalent in a vast array of pharmaceuticals and functional materials, where they serve to modulate electronic properties, enhance metabolic stability, and facilitate crucial binding interactions.[1] When these halogenated aryl groups are coupled with versatile building blocks like 2-bromo-1-propene, they give rise to a class of compounds with significant potential for further functionalization and application. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-bromo-1-propene derivatives featuring halogenated aryl groups, offering a technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

I. Core Synthetic Strategies: Accessing 2-Bromo-1-(halogenated-phenyl)-1-propenes

The construction of the target 2-bromo-1-(halogenated-phenyl)-1-propene scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and widely utilized methods are the Suzuki-Miyaura coupling and the Heck reaction. The choice between these two powerful synthetic tools often depends on the availability of starting materials and the desired substrate scope.

A. The Suzuki-Miyaura Coupling: A Versatile and High-Yielding Approach

The Suzuki-Miyaura reaction has emerged as a preferred method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2][3][4] The general transformation involves the coupling of an organoboron reagent (in this case, a halogenated arylboronic acid) with an organohalide (2-bromo-1-propene) in the presence of a palladium catalyst and a base.[2]

1. Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-1-propene, forming a Pd(II) intermediate.[2][3]

  • Transmetalation: The halogenated aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center, the propenyl and the halogenated aryl groups, are coupled to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n OA_intermediate [R-Pd(II)-Br]L_n (Oxidative Addition Intermediate) Pd0->OA_intermediate Oxidative Addition + R-Br Transmetalation_intermediate [R-Pd(II)-ArX]L_n (Transmetalation Intermediate) OA_intermediate->Transmetalation_intermediate Transmetalation + ArX-B(OH)2 + Base Product R-ArX (Product) Transmetalation_intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration reagents 2-Bromo-1-propene (R-Br) + Halogenated Arylboronic Acid (ArX-B(OH)2) + Base Heck_Reaction_Mechanism Pd0 Pd(0)L_n OA_intermediate [ArX-Pd(II)-X]L_n (Oxidative Addition Intermediate) Pd0->OA_intermediate Oxidative Addition + ArX-X Insertion_intermediate [R-CH2-CH(ArX)-Pd(II)-X]L_n (Migratory Insertion Intermediate) OA_intermediate->Insertion_intermediate Migratory Insertion + R-alkene Product_complex [Product-Pd(II)-H]L_n Insertion_intermediate->Product_complex β-Hydride Elimination Product_complex->Pd0 Reductive Elimination + Base Product Substituted Alkene (Product) Product_complex->Product Release of Product reagents Halogenated Styrene (ArX-X) + 2-Bromo-1-propene (R-alkene) + Base

Sources

Methodological & Application

Topic: Scalable Preparation Methods for 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene, a key intermediate for pharmaceutical and agrochemical research and development. We present a robust, two-step synthetic pathway optimized for scalability, starting from commercially available 4-chloro-3-fluorobenzaldehyde. The selected route leverages the Horner-Wadsworth-Emmons (HWE) reaction for efficient olefination, followed by a selective free-radical allylic bromination using N-Bromosuccinimide (NBS). This guide offers detailed, step-by-step protocols, explains the chemical principles behind procedural choices, and includes safety guidelines for handling all materials.

Introduction and Strategic Overview

This compound is a valuable substituted allyl bromide. Its trifunctional nature—comprising an aromatic ring, a reactive allylic bromide, and an alkene—makes it a versatile building block for introducing the 4-chloro-3-fluorophenyl moiety in complex molecular architectures. The development of a scalable, reliable, and cost-effective synthesis is crucial for its application in drug discovery and process development.

This guide focuses on a synthetic strategy that prioritizes high yields, straightforward purification, and the use of readily available, industrially relevant reagents. Our primary recommended pathway is a two-step process:

  • Alkene Formation: Synthesis of the intermediate, 3-(4-chloro-3-fluorophenyl)-1-propene, via the Horner-Wadsworth-Emmons (HWE) reaction.

  • Allylic Bromination: Selective bromination of the intermediate at the allylic position to yield the final product.

Retrosynthetic Analysis

The logical disconnection of the target molecule leads to the identification of key precursors and reactions, as illustrated in the following retrosynthesis diagram.

G cluster_step2 Step 2: Allylic Bromination cluster_step1 Step 1: Olefination (HWE) TP Target Product: This compound INT Intermediate: 3-(4-chloro-3-fluorophenyl)-1-propene TP->INT C-Br bond formation (NBS) SM1 Starting Material: 4-Chloro-3-fluorobenzaldehyde INT->SM1 C=C bond formation SM2 HWE Reagent: (e.g., Triethyl phosphonoacetate)

Caption: Retrosynthetic approach for the target molecule.

Recommended Scalable Synthesis Pathway

This section details the optimized two-step process for preparing this compound.

Part 1: Synthesis of 3-(4-chloro-3-fluorophenyl)-1-propene via Horner-Wadsworth-Emmons (HWE) Reaction

Principle and Rationale:

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for large-scale synthesis. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[1] A significant advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble, allowing for simple removal by aqueous extraction, which is highly desirable for industrial processes.[2] This method typically favors the formation of the (E)-alkene, providing high stereoselectivity.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 4-Chloro-3-fluorobenzaldehyde P1 Nucleophilic Addition R1->P1 R2 Phosphonate Ylide (from Triethyl phosphonoacetate + Base) R2->P1 P2 Oxaphosphetane Intermediate Formation P1->P2 P3 Elimination P2->P3 Prod 3-(4-chloro-3-fluorophenyl)-1-propene P3->Prod Byprod Water-Soluble Phosphate Byproduct P3->Byprod

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried, inert-atmosphere (N₂ or Ar) reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is typically observed by the cessation of hydrogen gas evolution.

  • Aldehyde Addition: Dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (or until TLC/GC-MS analysis indicates complete consumption of the aldehyde).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by flash column chromatography on silica gel if necessary, though for many applications the crude material may be of sufficient purity for the next step.

Quantitative Data (Expected)

ParameterValue
Yield 85-95%
Purity (Crude) >95% (by GC)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ ~6.8-7.4 (m, 3H, Ar-H), ~6.6 (m, 1H, =CH), ~5.1-5.2 (m, 2H, =CH₂), ~3.4 (d, 2H, Ar-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~158 (d, J=247 Hz), ~138, ~136, ~129, ~124, ~116, ~115, ~38
Part 2: Allylic Bromination to Yield this compound

Principle and Rationale:

The selective substitution of a hydrogen atom on a carbon adjacent to a double bond (the allylic position) is achieved via a free-radical chain reaction.[4] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often called the Wohl-Ziegler reaction.[5] The key function of NBS is to provide a constant, low concentration of elemental bromine (Br₂) in the reaction medium.[6] This low concentration favors the radical substitution pathway over the competing electrophilic addition of bromine across the alkene double bond, thus ensuring high selectivity for the desired allylic bromide.[5][7] The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 3-(4-chloro-3-fluorophenyl)-1-propene P2 Propagation: Allylic H abstraction -> Allyl Radical Reaction with Br₂ -> Product + Br• R1->P2 R2 N-Bromosuccinimide (NBS) + Radical Initiator (AIBN) P1 Initiation: Formation of Br• radical R2->P1 P1->P2 P3 Termination P2->P3 Prod Target Product P2->Prod Byprod Succinimide P2->Byprod

Caption: Workflow for free-radical allylic bromination with NBS.

Detailed Experimental Protocol:

  • Setup: To a reactor suitable for photochemical reactions (or equipped for heating with a reflux condenser), add a solution of 3-(4-chloro-3-fluorophenyl)-1-propene (1.0 eq.) in a suitable inert solvent like carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 eq.).

  • Reaction: Heat the mixture to reflux (typically ~77 °C for CCl₄) or irradiate with a broad-spectrum sunlamp. Monitor the reaction progress by GC or TLC. A common visual cue is the consumption of the denser NBS, which sinks, and the formation of the less dense succinimide, which floats.

  • Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate (Na₂S₂O₃) to remove any residual bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by vacuum distillation if required.

Quantitative Data (Expected)

ParameterValue
Yield 75-85%
Purity >97% (by GC)
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-7.5 (m, 3H, Ar-H), ~6.1 (m, 1H, =CH), ~5.4-5.6 (m, 2H, =CH₂), ~4.1 (s, 2H, Br-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~158 (d, J=248 Hz), ~136, ~134, ~129, ~125, ~121, ~115, ~38
MS (EI) m/z (M⁺) ~248, 250 (showing bromine isotope pattern)

Safety, Handling, and Storage

All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Brominated Organic Compounds: The final product is expected to be a skin and eye irritant and potentially toxic. Handle with care and avoid exposure.[8][9]

  • Solvents: THF, CCl₄, and other organic solvents are flammable and/or toxic. Use in a well-ventilated area away from ignition sources.

Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

The synthetic route detailed in this guide, employing a Horner-Wadsworth-Emmons olefination followed by an NBS-mediated allylic bromination, represents a highly efficient, robust, and scalable method for the preparation of this compound. The protocols are designed with scalability in mind, featuring straightforward reaction conditions and simple, extraction-based workups that are amenable to large-scale production environments. This pathway provides a reliable source of this key intermediate for further synthetic applications.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips. Available at: [Link]

  • SlideShare. Horner-Wadsworth-Emmons reaction. (2015). Available at: [Link]

  • Master Organic Chemistry. What is Allylic Bromination? (2013). Available at: [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. (2019). Available at: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Available at: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. (2021). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for Coupling Reactions Involving Fluorinated Allyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with fluorinated allyl bromides. The unique electronic properties imparted by fluorine atoms demand careful consideration of reaction parameters, with solvent selection being paramount for success. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions: Core Principles

Q1: How does the presence of fluorine affect the reactivity of my allyl bromide starting material?

A1: The introduction of fluorine atoms, particularly electron-withdrawing groups like trifluoromethyl (CF₃), significantly alters the electronic nature of the allyl bromide.[1] This has several consequences:

  • Modified Reactivity: The strong inductive effect of fluorine can influence the rate and mechanism of the key oxidative addition step in palladium-catalyzed cycles.

  • Unique Solubility: Fluorinated organic compounds often exhibit distinct solubility profiles compared to their non-fluorinated analogs.[2] They may be poorly soluble in common hydrocarbon solvents but show improved solubility in more polar or specialized "fluorous" solvents.[2] This "lipophobicity" can be a major hurdle.[3]

  • Altered Stability of Intermediates: The electron-withdrawing nature of fluorine can stabilize anionic intermediates that may form during the catalytic cycle, potentially opening up different reaction pathways or influencing selectivity.[4]

Q2: What are the primary roles of a solvent in a cross-coupling reaction?

A2: The solvent is not merely an inert medium; it is an active participant that profoundly influences the reaction's rate, selectivity, and overall outcome.[5][6] Its key functions include:

  • Solubilization: It must dissolve a diverse range of components: the (often lipophilic) organic halides, the organometallic reagents, the inorganic base, and the metal catalyst complex.[5][7]

  • Stabilization: It stabilizes the active catalyst species and reactive intermediates formed during the catalytic cycle.

  • Modulation of Reactivity: The solvent's polarity and coordinating ability can affect the reactivity of the catalyst, the nucleophile, and the base.[5] For instance, polar aprotic solvents can enhance the activity of anionic catalysts.[5]

  • Heat Transfer: It provides a medium for uniform heating and dissipation of any exothermic events.

Q3: How do I generally categorize solvents, and what is the initial thought process for selection?

A3: Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

  • Polar Protic Solvents: (e.g., water, ethanol, methanol). These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can form hydrogen bonds. They are excellent at solvating ions but can also "cage" and deactivate nucleophiles, which can be detrimental in some mechanisms like S_N2.[8][9]

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, NMP, DMA). These solvents are polar but lack an acidic proton.[8][9] They are excellent choices for many cross-coupling reactions because they effectively dissolve salts (bases) and stabilize charged intermediates without deactivating the nucleophile.[5]

  • Nonpolar Solvents: (e.g., toluene, hexane, THF, 1,4-dioxane). These solvents have low dielectric constants and are poor at dissolving salts. They are often used when a less coordinating environment is desired.[10]

The initial selection should be based on ensuring all reactants have at least moderate solubility. For many palladium-catalyzed couplings, a polar aprotic solvent is a robust starting point.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experiments.

Problem Area 1: Low or No Product Yield

Q4: My Suzuki-Miyaura coupling of a trifluoromethyl-substituted allyl bromide with an arylboronic acid is giving low conversion in THF. What should I try next?

A4: This is a common issue. While THF is a standard solvent, its nonpolar nature may not be optimal for your specific substrate. The choice of solvent in Suzuki couplings can be complex and does not always correlate simply with dielectric constant.[10][11]

Causality & Recommended Actions:

  • Switch to a Polar Aprotic Solvent: A solvent like DMF or NMP is often more effective. These solvents can better dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and may stabilize crucial anionic palladium intermediates that facilitate the catalytic cycle.[5][10]

  • Introduce a Protic Co-solvent: Often, a mixture of solvents is superior. A combination of THF/water or DMF/water (e.g., 10:1 or 1:1 ratio) is highly effective for Suzuki reactions.[12][13] The water helps dissolve the base and can play a role in the transmetalation step.

  • Evaluate Solvent-Base Compatibility: The combination of solvent and base is critical. For instance, using potassium carbonate (K₂CO₃) in a DMF/water system is a well-established and effective combination for Suzuki couplings.[13]

Q5: I am attempting a Heck reaction between a fluorinated allyl bromide and styrene in DMF, but the reaction is sluggish. Is there a better alternative?

A5: Yes. While DMF is a workhorse solvent for Heck reactions, alternatives can offer significant improvements, especially with challenging fluorinated substrates.[5]

Causality & Recommended Actions:

  • Higher Boiling Point Aprotic Solvents: Consider switching to N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[14][15][16] These solvents have higher boiling points than DMF, allowing the reaction to be run at higher temperatures, which can overcome activation energy barriers. NMP, in particular, has been shown to be an excellent solvent for Heck reactions involving fluorinated aryl bromides.[15]

  • Check for Catalyst Degradation: If the solution turns black, your palladium catalyst may be decomposing to palladium black. This can be caused by impurities or insufficient ligand stabilization. While the solvent itself can play a role in stabilizing the catalyst, ensure your ligand choice is appropriate and that the solvent is thoroughly degassed.

Q6: My Barbier-type reaction using zinc metal is not proceeding well in THF. What is the best practice for this reaction?

A6: The Barbier reaction is known for its versatility and tolerance to a wider range of conditions than the related Grignard reaction.[17] It is often highly effective in aqueous media.

Causality & Recommended Actions:

  • Utilize Aqueous Conditions: A highly effective method is to run the reaction in a mixture of THF and a saturated aqueous solution of ammonium chloride (NH₄Cl).[18] The reaction is performed under Barbier-type conditions where the organometallic nucleophile is generated in situ.[17][19] This approach is often considered "greener" and can be very high-yielding.[18]

  • Solvent for Reactant Addition: The fluorinated allyl bromide can be dissolved in a minimal amount of THF and added dropwise to a rapidly stirring mixture of the carbonyl compound, zinc metal, and the aqueous NH₄Cl solution.[18]

Problem Area 2: Solubility Challenges

Q7: My highly fluorinated allyl bromide starting material is poorly soluble in everything I've tried (Toluene, THF, DMF). How can I run my reaction?

A7: This is a classic challenge in "fluorous chemistry." When a molecule has a high fluorine content, its solubility properties can diverge significantly from typical organic compounds.[2]

Causality & Recommended Actions:

  • Use a Fluorous Solvent: Consider a fluorous solvent like perfluorohexane or benzotrifluoride (BTF). These solvents are designed to dissolve highly fluorinated compounds based on the "like-dissolves-like" principle.

  • Implement a Fluorous Biphasic System (FBS): This is an elegant solution for both reaction and purification. The reaction is run in a two-phase system of a fluorous solvent (to dissolve your starting material) and a standard organic solvent (to dissolve the other reactant). Heating can sometimes render the phases miscible for the reaction, and upon cooling, they separate.[3] Your fluorinated product will preferentially move to the fluorous phase, simplifying extraction and purification.

  • High Polarity Solvents: Before moving to specialized fluorous solvents, ensure you have tried highly polar aprotic solvents like NMP or DMSO at slightly elevated temperatures, as they have a broad solubilizing power.

Problem Area 3: Catalyst Deactivation & Side Reactions

Q8: In my Sonogashira coupling, I'm getting low yields and suspect catalyst issues. Could my choice of DMF be the problem?

A8: It's possible. While DMF is a polar aprotic solvent, its coordinating ability can sometimes be detrimental.

Causality & Recommended Actions:

  • Competitive Coordination: DMF can sometimes act as a ligand and displace more effective ligands (like phosphines) from the palladium center, slowing down the reaction.[7]

  • Switch to a Non-Coordinating Solvent: Try running the reaction in a less coordinating solvent like toluene.[7] In some systems, this switch can dramatically improve yields by allowing the intended ligand to remain bound to the palladium catalyst throughout the cycle.

  • Ensure Anhydrous & Anaerobic Conditions: Sonogashira couplings are traditionally very sensitive to air and moisture, which can lead to unwanted side reactions like Glaser homocoupling of the alkyne.[20][21] Ensure your solvent is both anhydrous and thoroughly degassed.

Mandatory Protocols & Data

Protocol 1: Step-by-Step Solvent Degassing

Many palladium-catalyzed reactions are highly sensitive to dissolved oxygen, which can oxidize the active Pd(0) catalyst and degrade phosphine ligands.[22][23] Proper degassing of the solvent is non-negotiable for reproducible results.

Method: Freeze-Pump-Thaw (Most Effective) [22]

  • Preparation: Place the required volume of anhydrous solvent into a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.

  • Freezing: Securely clamp the flask and immerse the lower portion in a Dewar flask filled with liquid nitrogen. Wait until the solvent is completely frozen solid.

  • Pumping: With the solvent still frozen, open the flask's stopcock to a high-vacuum line (Schlenk line). Allow it to pump for 5-10 minutes to remove gases from the headspace.

  • Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.

  • Repeat: Repeat this entire cycle (Steps 2-4) at least two more times (for a total of three cycles). For extremely sensitive reactions, more cycles may be necessary.

  • Storage: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) and store under a positive pressure of the inert gas.

Data Summary: Properties of Common Solvents
SolventAbbreviationClassDielectric Constant (ε at 20°C)Boiling Point (°C)Key Considerations
Toluene-Nonpolar2.4111Good for nonpolar reactants; less coordinating.
TetrahydrofuranTHFNonpolar (borderline polar)7.666Common ether solvent; can form peroxides.
AcetonitrileMeCNPolar Aprotic37.582Can influence selectivity in some Suzuki reactions.[10]
N,N-DimethylformamideDMFPolar Aprotic36.7153Excellent all-around solvent for couplings; can displace ligands.[5][7]
N-Methyl-2-pyrrolidoneNMPPolar Aprotic32.2202High boiling point for difficult reactions.[15]
Dimethyl sulfoxideDMSOPolar Aprotic46.7189Highly polar; can be difficult to remove.
EthanolEtOHPolar Protic24.678Can participate in side reactions; used in some systems.[8]
WaterH₂OPolar Protic80.1100Used as a co-solvent, especially in Suzuki reactions.[12]

Visualized Workflows & Mechanisms

Diagram 1: Decision Workflow for Solvent Selection

SolventSelection start Start: Fluorinated Allyl Bromide Coupling solubility_check Are reactants soluble in common solvents (THF, Toluene, DMF)? start->solubility_check reaction_type Select Reaction Type solubility_check->reaction_type Yes fluorous_system Consider Fluorous or Biphasic System (e.g., BTF) solubility_check->fluorous_system No suzuki Suzuki-Miyaura reaction_type->suzuki heck Heck reaction_type->heck sonogashira Sonogashira reaction_type->sonogashira barbier Barbier reaction_type->barbier suzuki_solv Try: DMF/H₂O, THF/H₂O Base: K₂CO₃, Cs₂CO₃ suzuki->suzuki_solv heck_solv Try: NMP, DMA, DMF Base: NaOAc, Et₃N heck->heck_solv sonogashira_solv Try: Toluene, THF (Anhydrous, Degassed) sonogashira->sonogashira_solv barbier_solv Try: THF/aq. NH₄Cl Metal: Zn, In barbier->barbier_solv

Caption: A decision tree to guide initial solvent selection for coupling reactions.

Diagram 2: Solvent Interaction Points in a Catalytic Cycle

CatalyticCycle cluster_solvent Solvent Influence pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add  + R-Br pd2_allyl R-Pd(II)Lₙ(Br) ox_add->pd2_allyl transmetal Transmetalation pd2_allyl->transmetal  + R'-[M] pd2_both R-Pd(II)Lₙ(R') transmetal->pd2_both red_elim Reductive Elimination pd2_both->red_elim red_elim->pd0 Catalyst Regeneration product R-R' red_elim->product solv1 Polarity can affect rate & mechanism solv1->ox_add solv2 Solvates base ([M]X) and influences nucleophile reactivity solv2->transmetal solv3 Coordinating solvents can displace ligands (L) solv3->pd0 solv3->pd2_allyl

Sources

Technical Support Center: Minimizing Debromination By-products in 2-Bromo-1-propene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-bromo-1-propene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired debromination side reactions. As a vinyl halide, 2-bromo-1-propene is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. However, its propensity to undergo debromination, leading to the formation of propene or other reduced species, can significantly lower yields and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and mitigate these unwanted reaction pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We focus on identifying the root cause of the issue and providing a logical, step-by-step approach to resolving it.

Issue 1: My reaction yields are low, and I detect propene gas evolution or have a significant low-boiling point fraction corresponding to the debrominated starting material.

Question: I'm performing a cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with 2-bromo-1-propene, but my primary isolated product is the simple debrominated alkene (propene). What is causing this, and how can I fix it?

Answer: The formation of propene points to a hydrodehalogenation (or reductive debromination) side reaction, where the bromine atom is replaced by a hydrogen atom.[1] This is a common challenge in palladium-catalyzed cross-coupling reactions and can be influenced by several factors in the catalytic cycle.

Potential Causes & Recommended Solutions:

  • Inappropriate Base Selection: Strong, hard bases can promote side reactions. The choice of base is critical and can significantly influence the extent of debromination.[1]

    • Solution: Screen weaker or milder bases. Carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) bases are often preferred over strong hydroxides (e.g., NaOH, KOH) to minimize debromination.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of undesired side reactions, including debromination.[1]

    • Solution: Attempt the reaction at a lower temperature. Start at room temperature and gradually increase to the lowest effective temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and by-product formation.[1]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role. Electron-rich and sterically bulky ligands, while often good for promoting oxidative addition, can sometimes favor the reductive pathway leading to debromination.[1][2]

    • Solution: Experiment with less electron-donating phosphine ligands. Ligands with different bite angles and steric profiles can alter the stability of intermediates in the catalytic cycle and disfavor the hydrodehalogenation pathway.[1][3]

  • Presence of Hydride Sources: Trace amounts of water, alcohols in solvents, or even certain amine bases can act as hydride donors, facilitating the reductive cleavage of the C-Br bond.

    • Solution: Ensure all reagents and solvents are scrupulously dried and degassed. Use aprotic solvents like toluene, dioxane, or THF, which are less likely to act as proton sources for hydrodehalogenation.[1]

Troubleshooting Workflow for Hydrodebromination

If you observe significant hydrodebromination, follow this systematic approach to optimize your reaction conditions.

G cluster_0 start High Debromination Observed temp Step 1: Lower Temperature (e.g., from 100°C to 60°C) start->temp Initial Action base Step 2: Screen Milder Bases (e.g., K3PO4, Cs2CO3) temp->base If still problematic ligand Step 3: Evaluate Ligands (Less electron-rich/bulky) base->ligand If still problematic solvent Step 4: Ensure Anhydrous/Aprotic Solvent (e.g., Toluene, Dioxane) ligand->solvent Final Check end Optimized Conditions solvent->end

Caption: A step-by-step workflow for troubleshooting hydrodebromination.

Frequently Asked Questions (FAQs)

This section covers broader concepts related to the chemistry of 2-bromo-1-propene and the mechanisms of debromination.

Q1: What are the primary mechanistic pathways that lead to debromination by-products?

Answer: There are two main pathways to consider:

  • Base-Induced Elimination (E2 Reaction): In the presence of a strong, non-nucleophilic base, 2-bromo-1-propene can undergo elimination of HBr to form highly reactive intermediates like allene or propyne. This is more common in non-catalytic reactions or when using very strong bases like alkoxides in polar, protic solvents.[4]

  • Reductive Debromination (Hydrodebromination) in Catalytic Cycles: This is the more prevalent issue in cross-coupling reactions. Within the Pd(0)/Pd(II) catalytic cycle, after the initial oxidative addition of 2-bromo-1-propene to the Pd(0) center, the resulting Pd(II) intermediate can be intercepted by a hydride source before the desired transmetalation and reductive elimination can occur. This leads to the formation of a palladium-hydride species, which then reductively eliminates the debrominated product (propene).[1][5]

Competing Pathways in a Palladium-Catalyzed Reaction

G Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-Br(L2) Vinyl-Pd(II)-Br(L2) Pd(0)L2->Vinyl-Pd(II)-Br(L2) Oxidative Addition Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-Br(L2)->Vinyl-Pd(II)-R(L2) Transmetalation (Desired) Vinyl-Pd(II)-H(L2) Vinyl-Pd(II)-H(L2) Vinyl-Pd(II)-Br(L2)->Vinyl-Pd(II)-H(L2) Protonolysis/ Hydride Transfer (Undesired) Vinyl-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Desired Product Desired Product Vinyl-Pd(II)-R(L2)->Desired Product Vinyl-Pd(II)-H(L2)->Pd(0)L2 Reductive Elimination Debrominated\nBy-product Debrominated By-product Vinyl-Pd(II)-H(L2)->Debrominated\nBy-product

Caption: Simplified Pd catalytic cycle showing desired vs. undesired pathways.

Q2: How does my choice of phosphine ligand specifically impact the debromination side reaction?

Answer: Phosphine ligands are not mere spectators; they actively modulate the electronic and steric environment of the palladium catalyst.[3][6] Their properties directly influence the rates of the various steps in the catalytic cycle.

  • Electronic Properties: Electron-donating ligands increase the electron density on the palladium center. This generally speeds up the rate-limiting oxidative addition step but can also make the subsequent Pd(II) intermediate more susceptible to side reactions, including those that lead to debromination.[1] Less electron-donating ligands can help disfavor this pathway.

  • Steric Properties (Cone Angle): Bulky (high cone angle) ligands can promote the final reductive elimination step to release the desired product. However, extreme bulk can also destabilize certain intermediates, potentially opening up pathways for debromination.[1][2]

Table 1: Influence of Reaction Parameters on Debromination

ParameterRecommended Change to Minimize DebrominationRationale & Key Considerations
Temperature DecreaseReduces the rate of side reactions, which often have a higher activation energy than the desired coupling.[1]
Base Switch to milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Strong bases can promote protonolysis of the Pd-C bond or act as a source for side reactions.[1]
Pd-Ligand Use less electron-donating or sterically optimized ligandsFine-tunes the reactivity of the palladium center to favor the productive catalytic pathway over reductive debromination.[1][2]
Solvent Use dry, aprotic solvents (Toluene, Dioxane, THF)Minimizes potential sources of protons or hydrides that can lead to hydrodehalogenation.[1]
Q3: What are the best analytical methods for detecting and quantifying debromination by-products?

Answer: A multi-pronged analytical approach is often best for accurately identifying and quantifying by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred technique for identifying volatile by-products like propene and the debrominated starting material.[7] It provides both retention time for quantification and mass spectral data for confident identification.

  • High-Performance Liquid Chromatography (HPLC / LC-MS): For less volatile products and for monitoring the consumption of starting materials and formation of the desired product, LC-MS is invaluable.[8][9] It is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Analyzing the crude reaction mixture by ¹H NMR allows for a direct comparison of the integration of characteristic peaks of the desired product versus the debrominated by-product, providing a quantitative ratio without the need for calibration curves.[1]

Q4: Can you provide a general starting protocol for a Sonogashira coupling with 2-bromo-1-propene that is optimized to reduce by-products?

Answer: Absolutely. The Sonogashira reaction, which couples terminal alkynes with vinyl halides, is a powerful tool.[10][11] This protocol incorporates best practices to suppress both debromination and the common side reaction of alkyne homocoupling (Glaser coupling).[12]

Experimental Protocol: Low-Debromination Sonogashira Coupling

Materials:

  • 2-bromo-1-propene

  • Terminal alkyne

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Copper(I) iodide (CuI) (Co-catalyst)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Base)

  • Anhydrous, degassed Toluene or THF (Solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2-5 mol %) and CuI (e.g., 1-2 mol %).

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen promotes alkyne homocoupling.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the terminal alkyne (1.0 eq), 2-bromo-1-propene (1.1 eq), and the amine base (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often carried out under mild conditions to prevent side reactions.[10]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the final product and assess its purity by NMR, GC-MS, and/or LC-MS to confirm the absence or minimal presence of debrominated by-products.

References

  • Clark, J. (2023). elimination from 2-bromopropane to give propene. Chemguide. Retrieved from [Link]

  • PubMed. (2025, December 15). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. PubMed. Retrieved from [Link]

  • MDPI. (2025, December 30). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Retrieved from [Link]

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester. Retrieved from [Link]

  • Luke, C. (2020, June 2). Organic Mechanisms - Bromination of Propene. YouTube. Retrieved from [Link]

  • SINOPEG. (2025, October 29). The Crucial Role of Phosphine Ligands in Modern Catalysis. SINOPEG. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • Chemistry Concept. (2020, June 9). 2-Bromopropane to 1-Bromopropane | Organic chemistry conversions. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. ATSDR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Wiley Online Library. (2025, September 1). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Wiley Online Library. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Retrieved from [Link]

  • Quora. (2021, July 4). Does the mechanism of propene react with hydrogen bromine to bromoethane?. Quora. Retrieved from [Link]

  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. ATSDR. Retrieved from [Link]

  • Evano, G., & Theveau, L. (2016). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. Retrieved from [Link]

  • Denmark, S. E., & Butler, C. R. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Liu, S.-Y., & Jäkle, F. (2010). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wu, G., & Shaughnessy, K. H. (2005). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Chemistry LibreTexts. Retrieved from [Link]

  • University of British Columbia. (2022, October 20). The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. University of British Columbia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Detection Methods. Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5]

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene (hereafter referred to as BCFP-Allyl ) is a critical electrophilic intermediate often employed in palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) for the synthesis of antifungal agents and kinase inhibitors.

Its structural core—a polyhalogenated allylbenzene—presents unique analytical challenges. The presence of three distinct halogens (Br, Cl, F) creates a complex isotopic envelope that is diagnostic but chemically labile.

This guide compares the two primary mass spectrometry workflows for BCFP-Allyl: Electron Ionization (EI) for structural confirmation and Atmospheric Pressure Chemical Ionization (APCI) for high-throughput LC-MS quantification. Unlike standard ESI, which often fails to ionize this neutral, non-polar scaffold, APCI and EI provide robust alternatives.[1]

Theoretical Fragmentation & Isotopic Signatures

Before evaluating the ionization techniques, one must understand the "fingerprint" of BCFP-Allyl. The molecule (C₉H₇BrClF) has a nominal mass of ~248 Da (based on ⁷⁹Br/³⁵Cl).

The Isotopic Envelope (The "M+" Cluster)

The combination of Bromine (1:1 ratio of ⁷⁹Br:⁸¹Br) and Chlorine (3:1 ratio of ³⁵Cl:³⁷Cl) creates a distinct M, M+2, M+4 pattern. Fluorine is monoisotopic and does not contribute to the spread.

Ion SpeciesIsotopic CompositionApprox.[2] Relative AbundanceDiagnostic Value
M (m/z 248) ⁷⁹Br, ³⁵Cl100% (Base)Parent peak
M+2 (m/z 250) (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl)~130%Highest intensity peak due to overlap
M+4 (m/z 252) ⁸¹Br, ³⁷Cl~30%Confirmation of di-halogenation
Primary Fragmentation Pathways (EI Mode)

In hard ionization (70 eV), the molecule undergoes predictable bond scissions.

  • Allylic C-Br Cleavage (Major): The C-Br bond is the weakest. Homolytic cleavage yields the resonance-stabilized substituted cinnamyl-type cation.

  • Benzylic Cleavage: Loss of the vinyl bromide moiety to form a substituted benzyl cation, which rearranges to a stable Tropylium ion .

Comparative Assessment: EI (GC-MS) vs. APCI (LC-MS)

This section evaluates "Performance" defined as sensitivity, structural information, and suitability for complex matrices.

Performance Matrix
FeatureAlternative A: Electron Ionization (EI) Alternative B: APCI (Positive Mode) Verdict
Ionization Energy Hard (70 eV)Soft (Gas-phase chemical)EI for ID; APCI for Quant.
Molecular Ion (M+) Visible but weak (<10% intensity)Dominant [M+H]⁺ or [M+NH₄]⁺APCI preserves the parent.
Structural Insight High. Rich fragmentation pattern confirms the position of halogens.Low. Mostly molecular ion; requires MS/MS (CID) for fragments.EI is superior for unknowns.
Sensitivity Moderate (ng range).High (pg range).APCI is superior for trace analysis.
Matrix Tolerance Low. Requires volatile solvents (Hexane/DCM).High. Tolerates aqueous mobile phases.APCI fits biological workflows.
Why ESI is NOT Recommended

Electrospray Ionization (ESI) is the standard for drug analysis but performs poorly here. BCFP-Allyl lacks basic nitrogen centers for protonation or acidic protons for deprotonation. ESI results often show erratic sodium adducts [M+Na]⁺ with poor reproducibility. APCI is the validated alternative for this class.

Visualization: Fragmentation & Decision Logic

Structural Fragmentation Pathway (EI)

The following diagram illustrates the mechanistic degradation of BCFP-Allyl under electron impact.

Fragmentation Parent Parent Molecule [M]+• m/z 248/250/252 (Radical Cation) Frag1 Loss of Br• [M-Br]+ m/z 169 (Substituted Cinnamyl Cation) Parent->Frag1 Homolytic C-Br Cleavage (Weakest Bond) Frag2 Tropylium Rearrangement (Ring Expansion) m/z 169 Frag1->Frag2 Resonance Stabilization Frag3 Loss of HF/HCl Secondary Fragmentation m/z ~133/149 Frag2->Frag3 High Energy Degradation

Caption: Figure 1. EI Fragmentation pathway showing the dominant loss of Bromine followed by tropylium stabilization.

Method Selection Workflow

Use this logic gate to determine the correct instrument for your sample type.

Workflow Start Sample Origin Decision1 Is the sample in a biological matrix? Start->Decision1 PathGC Synthesis/Purity Check (Non-polar solvent) Decision1->PathGC No (Pure) PathLC Plasma/Urine/Media (Aqueous) Decision1->PathLC Yes MethodGC USE GC-MS (EI) Confirm Structure via Isotope Pattern PathGC->MethodGC MethodLC USE LC-MS (APCI) Quantify via MRM 248 -> 169 PathLC->MethodLC

Caption: Figure 2. Decision tree for selecting ionization mode based on sample matrix.

Validated Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Use this for purity assessment of synthesized intermediates.

  • Sample Prep: Dissolve 1 mg of BCFP-Allyl in 1 mL of Dichloromethane (DCM) (HPLC Grade).

  • Inlet Conditions: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[3][1]

    • Scan Range: m/z 50–350.

  • Expected Result: Look for the triplet cluster at 248/250/252 and a base peak at 169 (Loss of Br).

Protocol B: Quantification via LC-MS/MS (APCI)

Use this for pharmacokinetic (PK) studies.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for APCI sensitivity.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 2.1 x 50mm).

  • Source Parameters (APCI):

    • Mode: Positive (+).

    • Vaporizer Temp: 350°C (High heat is required to volatilize the halo-propene).

    • Discharge Current: 4-5 µA.

    • Corona Needle Position: Optimized to 1 cm from cone.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 248.0 → 169.0 (Loss of Br).

    • Qualifier: 250.0 → 169.0 (Isotope confirmation).

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[4] (General principles of halogen isotope patterns).

  • Smith, R. Mass Spectrometry: Fragmentation Patterns of Halogenated Aromatics. Chemistry LibreTexts. (Mechanisms of benzylic and allylic cleavage).

  • Waters Corporation. Atmospheric Pressure Chemical Ionization (APCI) vs. ESI: A Technical Comparison. (Grounding for selecting APCI for non-polar neutrals).

  • NIST Chemistry WebBook. Standard Reference Data for Allyl Halides. (Reference for allylic bromide fragmentation behavior).

Sources

Comparing reactivity of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the reactivity profile of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene against its non-fluorinated analogs (e.g., 2-bromo-3-(4-chlorophenyl)-1-propene).

This analysis focuses on its application as a vinyl bromide building block in transition-metal catalyzed cross-couplings and heterocyclic synthesis.

Executive Summary

This compound (hereafter Compound F-Cl ) is a bifunctional electrophile containing a reactive vinyl bromide and a polyhalogenated aromatic core. Compared to its non-fluorinated analog (Compound Cl ), the presence of the fluorine atom at the meta position (relative to the allyl chain) exerts a profound inductive effect that alters the acidity of the allylic protons and the electronic density of the aromatic ring.

Key Differentiator: The 3-fluoro substituent significantly increases the acidity of the benzylic/allylic methylene protons (


 shift ~1–2 units). This creates a higher risk of base-catalyzed isomerization  to the thermodynamically stable internal alkene during cross-coupling reactions, necessitating strict control over base selection.

Mechanistic Analysis & Electronic Effects[1]

The Fluorine Inductive Effect (-I)

The fluorine atom is highly electronegative (


), exerting a strong electron-withdrawing inductive effect (-I) through the 

-framework.
  • Impact on C3 (Methylene) Protons: The -I effect propagates to the benzylic position (C3). In Compound F-Cl , the combined withdrawal from 3-F and 4-Cl makes these protons more acidic than in Compound Cl or the unsubstituted analog.

  • Impact on Aromatic Ring: The ring is electron-deficient, deactivating it toward Electrophilic Aromatic Substitution (EAS) but potentially activating it for radical additions or specific

    
     pathways (though the 4-Cl is not ideally activated by a meta-F).
    
Chemoselectivity Profile (Br vs. Cl vs. F)

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the reactivity order of the carbon-halogen bonds is distinct:

  • C(sp²)–Br (Vinyl):

    
    . Highest Reactivity.  Rapid oxidative addition to Pd(0).
    
  • C(sp²)–Cl (Aryl):

    
    . Latent Reactivity.  Requires specialized ligands (e.g., Buchwald phosphines) or elevated temperatures to activate.
    
  • C(sp²)–F (Aryl):

    
    . Inert.  Stable under standard cross-coupling conditions; serves as a metabolic blocker or electronic modulator.
    

Operational Insight: You can selectively couple the vinyl bromide in Compound F-Cl while retaining the aryl chloride for subsequent diversification, provided the catalyst system is tuned to avoid activating the chloride.

Comparative Reactivity Data

The following table summarizes the performance differences between the fluorinated target and its analogs.

FeatureCompound F-Cl (3-F, 4-Cl)Compound Cl (4-Cl only)Non-Halogenated (Phenyl)
Benzylic Acidity High (Risk of Isomerization)ModerateLow
Lipophilicity (LogP) ~4.2 (High)~3.8~3.3
Vinyl Br Reactivity High (Activated)HighHigh
Metabolic Stability High (F blocks oxidation)ModerateLow (Benzylic oxidation risk)
Isomerization Rate Fast (

)
Medium (

)
Slow
Preferred Base Carbonates (

,

)
Hydroxides/Alkoxides OKStrong bases tolerated

Data Note: The "Isomerization Rate" refers to the base-mediated migration of the double bond to form the conjugated styrene derivative (1-bromo-1-propene analog).

Reaction Pathways & Visualization

The diagram below illustrates the divergent pathways for Compound F-Cl , highlighting the critical "Isomerization Trap" that is more prevalent in the fluorinated analog.

ReactivityPathways cluster_warning CRITICAL CONTROL POINT Start 2-Bromo-3-(4-chloro- 3-fluorophenyl)-1-propene Suzuki Pathway A: Suzuki Coupling (Target Reaction) Start->Suzuki Pd(0), R-B(OH)2 Mild Base Isomer Pathway B: Isomerization (Side Reaction) Start->Isomer Strong Base (e.g., tBuOK) Heck Pathway C: Heck Cyclization (Indole/Benzofuran) Start->Heck Pd(0), Heat Intramolecular ProductA 2-Aryl-3-(Ar-F-Cl)-propene (Desired) Suzuki->ProductA ProductB Conjugated Styrene Analog (Thermodynamic Sink) Isomer->ProductB

Figure 1: Reaction pathways for Compound F-Cl. Pathway B (Isomerization) is significantly faster for the fluorinated analog due to increased benzylic acidity.

Experimental Protocol: Chemoselective Suzuki Coupling

This protocol is optimized to suppress the base-catalyzed isomerization inherent to the fluorinated analog.

Objective

Couple Compound F-Cl with Phenylboronic acid while preserving the Ar-Cl bond and preventing double-bond migration.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%) – Chosen for high activity at moderate temps.
    
  • Base:

    
     (2.0 equiv) – Mild enough to minimize isomerization.
    
  • Solvent: THF/Water (9:1) – Degassed.

Step-by-Step Methodology
  • System Preparation: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add the substrate (1.0 mmol), phenylboronic acid (1.1 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.03 mmol) last to minimize pre-activation exposure.
    
  • Solvation: Add degassed THF (4 mL) and Water (0.4 mL). Seal the vial.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C. Higher temperatures accelerate the isomerization of the starting material protons (acidified by the 3-F group).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting the Fluorinated Analog
  • Problem: Observation of "internal alkene" byproduct (by

    
     NMR, methyl doublet at 
    
    
    
    ~1.8 ppm).
  • Cause: The 3-F atom increases benzylic acidity, facilitating base attack.

  • Solution: Switch base from

    
     to 
    
    
    
    (anhydrous) or lower the temperature to 45°C and extend reaction time. Avoid alkoxide bases (
    
    
    ,
    
    
    ) entirely.

References

  • Electronic Effects in Organic Synthesis.BenchChem Reactivity Guides.

    • Source:

  • Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry.

    • Context: Bioisosterism and metabolic stability conferred by Fluorine.
    • Source:

  • Palladium-Catalyzed Cross-Coupling of Vinyl Halides.Chemical Reviews.

    • Context: General mechanism and chemoselectivity of vinyl bromides vs aryl chlorides.
    • Source:

  • Acidity of Benzylic Protons in Polyhalogenated Systems.Journal of Physical Organic Chemistry.

    • Context: Inductive effects of meta-fluorine on benzylic pKa.
    • Source:

Reference Standard Comparison Guide: 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 842140-30-1 Molecular Formula: C9H7BrClF Molecular Weight: 249.51 g/mol

Executive Summary

This guide provides a technical comparison of reference standard grades for 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene , a critical alkylating intermediate used in the synthesis of next-generation pharmaceuticals (e.g., calcilytics, HIV-1 inhibitors, and potentially azole antifungals).

Due to the allylic bromide functionality, this molecule exhibits high reactivity and instability (hydrolysis prone). Selecting the correct reference standard grade is not merely a compliance exercise but a scientific necessity to prevent data drift caused by on-column degradation or moisture-induced potency loss. This guide compares Certified Reference Materials (CRMs) against Analytical Grades and Research Chemicals , providing validated protocols for their qualification.

Technical Comparison of Reference Standard Grades

The choice of standard dictates the reliability of your quantitative data. Below is a comparative analysis of the three primary tiers available in the market.

FeatureTier 1: Primary Reference Standard (CRM) Tier 2: Secondary / Working Standard Tier 3: Research Chemical Grade
Intended Use GMP Release Testing, Method Validation, Calibration of Secondary Stds.Routine In-Process Control (IPC), Stability Testing.Early R&D, Route Scouting, Qualitative ID.
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Ash) OR qNMR .Comparative HPLC against Tier 1.Area % by HPLC (often overestimates purity).
Traceability Traceable to SI units (via NIST/BIPM weights or qNMR internal std).Traceable to the Tier 1 Standard.None.
Water Content Measured by Karl Fischer (KF). Critical for this hygroscopic molecule.Measured by KF.Often not reported.
Stability Data Long-term stability data provided.Re-tested annually.Unknown.
Risk Profile Low: Guarantees accuracy for potency assignment.Medium: Dependent on the accuracy of the Primary Std.High: "97%" label claim may be 90% due to hydrolysis.
Expert Insight: The "Purity Trap"

For allylic bromides, a "98% HPLC Purity" claim from a Tier 3 supplier is often misleading. If the sample contains inorganic salts or non-UV absorbing oligomers, the actual assay (w/w) could be significantly lower. Always use a Tier 1 or Tier 2 standard with a mass-balance or qNMR assigned potency for reaction stoichiometry calculations.

Critical Quality Attributes (CQAs) & Impurity Profiling

Understanding the synthesis and degradation pathways is essential for identifying peaks in your chromatogram.

Impurity Origin Diagram

The following diagram illustrates the genesis of common impurities during the synthesis (likely via Grignard or Meerwein arylation) and storage.

ImpurityPathways SM Starting Material (4-Chloro-3-fluorobenzyl halide) Intermediate Organometallic Intermediate SM->Intermediate Activation Product Target Analyte This compound Intermediate->Product 2,3-dibromopropene ImpA Impurity A (Des-bromo analog) Intermediate->ImpA Protonation (Quench) ImpB Impurity B (Hydrolysis Product / Allylic Alcohol) Product->ImpB Hydrolysis (H2O) ImpC Impurity C (Dimer/Oligomer) Product->ImpC Thermal/Light Degradation

Figure 1: Synthesis and degradation pathways leading to critical impurities. Note that Impurity B (Hydrolysis) is the primary stability indicator.

Validated Experimental Protocols

A. HPLC Method for Purity & Assay

This method utilizes an acidic mobile phase to suppress the hydrolysis of the allylic bromide during the run.

Instrument: HPLC with PDA/UV detector (Agilent 1200/1260 or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm) Wavelength: 220 nm (primary), 254 nm (secondary) Column Temp: 25°C (Do not heat; heat accelerates degradation) Flow Rate: 1.0 mL/min

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the bromide)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |

Sample Preparation:

  • Diluent: Acetonitrile (Do not use water or methanol in the diluent to prevent solvolysis).

  • Concentration: 0.5 mg/mL.

  • Storage: Inject immediately. If autosampler storage is needed, keep at 4°C.

B. Qualification of an In-House Secondary Standard

If commercial CRMs are too costly for routine use, qualify an in-house batch using this workflow:

  • Sourcing: Select a high-purity batch (>99.0% by HPLC).

  • Drying: Dry under high vacuum at ambient temperature for 24 hours to remove residual solvents.

  • Triplicate Analysis:

    • Water (KF): Must be < 0.5%.

    • ROI (Residue on Ignition): Must be < 0.1%.

    • Residual Solvents (GC-HS): Quantify ppm levels.

    • HPLC Purity: Average of 6 injections.

  • Calculation (Mass Balance):

    
    
    
  • Documentation: Generate a CoA valid for 1 year.

Storage and Handling (Safety & Stability)

  • Lachrymator Warning: This compound is a potent eye and respiratory irritant. Handle only in a functioning fume hood.

  • Thermal Instability: Allylic bromides can undergo rearrangement or polymerization. Store at -20°C .

  • Moisture Sensitivity: Store under Argon or Nitrogen. Moisture converts the bromide to the alcohol (Impurity B), which is often non-UV active or elutes in the void volume, leading to "false high" purity results if not checked.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Defines requirements for Reference Standards in Section 11.17).

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. (Protocol for validating the HPLC method).

  • Chemical Identity: this compound (CAS 842140-30-1).[] BOC Sciences / ChemicalBook Database.

  • Application Context: Use of 4-chloro-3-fluorophenyl intermediates in HIV-1 attachment inhibitors. Journal of Medicinal Chemistry.

Sources

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